N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfany}acetamide is a complex organic compound notable for its potential pharmaceutical applications. The compound's structure includes a chloro-substituted aromatic ring and a sulfanyl group linked to a pyrimidine derivative, which suggests it may have bioactive properties.
The compound is cataloged under various chemical databases, including ChemBK and Sigma-Aldrich, where it is associated with specific identifiers such as the Chemical Abstracts Service number (CAS) 1251586-89-6. It has been studied for its potential roles in medicinal chemistry, particularly in the development of new therapeutic agents.
This compound falls under the category of acetamides and is classified based on its functional groups, which include aromatic rings, halogen substituents, and sulfur-containing moieties. Its molecular formula is C30H31ClN4O7S, with a molar mass of 627.11 g/mol.
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfany}acetamide typically involves multi-step organic reactions. The general approach may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The compound features a complex molecular structure characterized by:
The structural representation can be described using InChI and SMILES notations:
InChI=1/C30H31ClN4O7S/c1-6-35(7-2)43(38,39)19-12-13...
COc1cc(OC)c(NC(=O)COc2cc(C)nc(-c3ccc(C)cc3)n2)cc1Cl
Key molecular data includes:
The compound can participate in various chemical reactions typical for acetamides and aromatic compounds, including:
Reactivity patterns are influenced by the electron-withdrawing nature of the chloro group and the electron-donating properties of the methoxy groups.
The proposed mechanism of action for this compound in biological systems may involve:
Preliminary studies may indicate interactions with targets involved in cancer or neurological disorders due to its structural features resembling known pharmacophores.
Key physical properties include:
Chemical properties relevant for application include:
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfany}acetamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: